Imidazo[1,2-a]pyrimidine-7-methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h1-4H,5,8H2 |
InChI Key |
ITUBVKIMZWTYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1CN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Imidazo 1,2 a Pyrimidine 7 Methanamine Scaffolds
Functionalization Strategies for the Imidazo[1,2-a]pyrimidine (B1208166) Core
Functionalization of the imidazo[1,2-a]pyrimidine nucleus is a key strategy for expanding its chemical diversity and modulating its physicochemical properties. mdpi.comacs.org Synthetic efforts are largely directed at modifying the fused ring system itself or targeting reactive functional groups appended to the core.
The imidazo[1,2-a]pyrimidine ring system possesses distinct electronic characteristics that govern its reactivity towards electrophiles and nucleophiles. The imidazole (B134444) portion of the fused ring is electron-rich, making it susceptible to electrophilic attack. Research indicates a strong preference for electrophilic substitution at the C3 position, which is the most nucleophilic carbon on the scaffold. nih.govuees.edu.ec This inherent reactivity has been exploited in a variety of functionalization reactions.
Key electrophilic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position, creating imidazo[1,2-a]pyrimidine-3-carbaldehyde (B8735), a versatile intermediate for further derivatization. chemmethod.com
Arylation and Amination: The C3 position can undergo direct C-H functionalization, such as arylation and amination, often facilitated by metal catalysis, to introduce diverse substituents. nih.govjst.go.jp
Nitrosation: Direct nitrosation using reagents like sodium nitrite (B80452) can introduce a nitroso group at the C3 position, which can then be reduced to a reactive amino group. nih.gov
Table 1: Examples of Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyrimidine Core
| Position | Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| C3 | Vilsmeier-Haack | POCl₃/DMF | 3-Carbaldehyde derivative | chemmethod.com |
| C3 | Nitrosation | NaNO₂ | 3-Nitroso derivative | nih.gov |
| C3 | Arylation | Boronic acids (Petasis-like reaction) | 3-Aryl derivative | nih.gov |
| C2 | Arylation | Aryl Ketones (Au nanoparticle catalyst) | 2-Aryl derivative | mdpi.com |
The primary amino group of the imidazo[1,2-a]pyrimidine-7-methanamine side chain is a highly reactive site suitable for a wide array of chemical modifications. While direct derivatization examples for the 7-methanamine are specific, the reactivity of amino groups at other positions on the scaffold, such as C2 and C3, provides a clear blueprint for potential transformations. nih.govnih.gov
Common derivatization strategies for the amino group include:
Imine Formation: The amino group can readily condense with various aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone for creating diverse molecular libraries. nih.govnih.govtsijournals.com For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) has been reacted with a range of aromatic amines to produce a series of imine derivatives. nih.gov
Reductive Amination: The imines formed can be subsequently reduced to stable secondary amines. This two-step process of imine formation followed by reduction is a powerful method for forging new carbon-nitrogen bonds and introducing structural complexity. nih.gov
Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides to form amides, a common transformation in medicinal chemistry to alter properties such as stability and solubility.
These functionalization reactions at the amino group are critical for building more complex molecules and for creating hybrid structures by linking the imidazo[1,2-a]pyrimidine scaffold to other pharmacophores.
Synthetic Transformations for Novel Imidazo[1,2-a]pyrimidine Hybrids
Molecular hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, is a widely used approach in drug discovery. The imidazo[1,2-a]pyrimidine scaffold serves as an excellent platform for creating such hybrid compounds, leveraging its versatile reactive handles. rsc.orgnih.gov
The formation of Schiff bases is a highly efficient and common method for elaborating the imidazo[1,2-a]pyrimidine scaffold. tsijournals.comdergipark.org.tr Aldehyde derivatives of the core, such as imidazo[1,2-a]pyrimidine-2-carbaldehyde or imidazo[1,2-a]pyrimidine-3-carbaldehyde, are typically condensed with primary amines to yield the corresponding imines. chemmethod.comnih.gov
The synthesis can be performed under various conditions, from conventional heating in the presence of an acid catalyst to more modern, efficient techniques like microwave irradiation, which often leads to shorter reaction times and higher yields. nih.govdergipark.org.tr A key subsequent modification of these Schiff bases is the reduction of the C=N double bond. Reagents such as sodium borohydride (B1222165) are used to convert the imines into the corresponding secondary amines, providing access to a different class of derivatives with altered structural and electronic properties. nih.gov These Schiff bases are not merely final products; they also act as crucial intermediates for building more complex heterocyclic systems. chemmethod.com
Table 2: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
| Starting Aldehyde | Amine Component | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | Conventional | 10 h | Moderate | dergipark.org.tr |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | Microwave | 60 min | Good | dergipark.org.tr |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | N,N-diethyl-p-phenylenediamine | Microwave (200 W) | 40-120 min | 60-85% | nih.gov |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde* | Substituted anilines | Conventional (Reflux) | 6-8 h | Not specified | tsijournals.com |
Note: This example uses the closely related imidazo[1,2-a]pyridine (B132010) scaffold, illustrating a similar synthetic principle.
A particularly powerful application of imidazo[1,2-a]pyrimidine derivatization is its use in constructing hybrid molecules that incorporate other heterocyclic rings known for their biological activities, such as triazoles, thiadiazoles, and thiazoles. chemmethod.commdpi.com A versatile and elegant approach involves using a common intermediate that can be directed towards different heterocyclic products through the choice of cyclizing agent.
One such strategy begins with the condensation of an imidazo[1,2-a]pyrimidine-3-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone (a type of Schiff base). chemmethod.com This single intermediate can then be cyclized to generate three different heterocyclic systems:
1,3,4-Thiadiazole: Treatment of the thiosemicarbazone with acetic anhydride (B1165640) (Ac₂O) leads to the formation of a thiadiazole hybrid. chemmethod.com
1,3-Thiazole: Reaction with an α-haloketone, such as 4-bromophenacyl bromide, results in the cyclization to a thiazole (B1198619) ring. chemmethod.com
1,2,4-Triazole (B32235): Treatment with hydrochloric acid (HCl) promotes cyclization into a 1,2,4-triazole moiety. chemmethod.com
This synthetic pathway demonstrates the utility of the imidazo[1,2-a]pyrimidine scaffold as a building block for creating complex, multi-functional molecules by integrating it with other important heterocyclic pharmacophores. chemmethod.comresearchgate.netnih.gov
Table 3: Synthesis of Heterocyclic Hybrids from an Imidazo[1,2-a]pyrimidine Intermediate
| Starting Intermediate | Cyclizing Agent | Resulting Hybrid Heterocycle | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-3-thiosemicarbazone | Acetic Anhydride (Ac₂O) | Thiadiazole | chemmethod.com |
| Imidazo[1,2-a]pyrimidine-3-thiosemicarbazone | 4-Bromophenacyl bromide | Thiazole | chemmethod.com |
| Imidazo[1,2-a]pyrimidine-3-thiosemicarbazone | Hydrochloric Acid (HCl) | 1,2,4-Triazole | chemmethod.com |
Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyrimidine 7 Methanamine and Analogs
Correlating Structural Modulations with Biological Activities
The biological activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives is intricately linked to the nature and position of substituents on the core structure. Modifications at the C2, C3, C5, and C7 positions have been shown to significantly impact their therapeutic potential.
For instance, in the pursuit of novel anticancer agents, imidazo[1,2-a]pyrimidine Mannich bases have been synthesized and evaluated for their antiproliferative activity. bohrium.com Studies have shown that compounds bearing pyrrolidine (B122466) and piperidine (B6355638) substitutions at the C3 position exhibit good inhibitory effects against various human cancer cell lines. bohrium.com Specifically, certain derivatives have demonstrated growth inhibitory activity comparable to the standard drug doxorubicin. bohrium.com
In the context of antiviral research, a novel imidazo[1,2-a]pyrimidine scaffold has been identified as an inhibitor of influenza A virus entry. figshare.com Systematic exploration of three different regions of a lead compound led to the development of small molecules with nanomolar activity against both sensitive and resistant strains of the virus. figshare.com These molecules are believed to target the hemagglutinin (HA) protein, preventing the virus from fusing with the host cell membrane. figshare.com
Furthermore, the imidazo[1,2-a]pyrimidine framework has been investigated for its antileishmanial properties. acs.org Modifications at the C2 and C3 positions of the scaffold have been explored to optimize activity against Leishmania amazonensis. acs.org While some changes at the C3 position resulted in a loss of activity, substituting a furfuryl group at the C2 position with a phenyl group retained activity against promastigotes and showed increased potency against the intracellular amastigote stage. acs.org
The following table summarizes the correlation between structural modifications and biological activities for a selection of imidazo[1,2-a]pyrimidine derivatives.
| Compound ID | C2-Substituent | C3-Substituent | Other Substituents | Biological Activity |
| Series 1 | Varied Aryl | Pyrrolidinyl/Piperidinyl | - | Anticancer |
| Series 2 | Varied | Varied | - | Anti-influenza A |
| 14 | Furfuryl | 1,1,3,3-tetramethylbutylamine | - | Antileishmanial |
| 18 | Phenyl | 1,1,3,3-tetramethylbutylamine | - | Antileishmanial |
Identification of Key Pharmacophores and Structural Motifs
The biological activity of imidazo[1,2-a]pyrimidines is often attributed to specific pharmacophoric features and structural motifs that interact with biological targets. The core imidazo[1,2-a]pyrimidine ring system itself is considered a key pharmacophore due to its bioisosteric resemblance to natural purines. nih.gov This allows these compounds to potentially interact with enzymes and receptors that recognize purine-based ligands.
For anticonvulsant activity, the presence of a 4-fluorophenyl substituent at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring has been identified as a crucial element for potent activity. nih.gov This was observed in several series of compounds, including those bearing pyrazoline, cyanopyridone, cyanopyridine, 2-aminopyrimidine (B69317), and pyrimidine-2-thione systems. nih.gov
In the development of inhibitors for group 2 influenza A viruses, the imidazo[1,2-a]pyrimidine scaffold serves as the central framework. figshare.com The key interaction is believed to occur within a known small-molecule-binding cavity of the hemagglutinin (HA) protein, where the compound blocks the conformational changes required for membrane fusion. figshare.com
For antileishmanial activity, a systematic study revealed that while the imidazo[1,2-a]pyrimidine core is essential, the nature of the substituents at C2 and C3 positions dictates the potency. acs.org For instance, a tert-alkyl amine at the C3 position coupled with a 2-aryl substituent was found to be a promising combination. acs.org
The table below highlights key pharmacophoric features and their associated biological activities.
| Pharmacophore/Structural Motif | Position(s) | Associated Biological Activity |
| Imidazo[1,2-a]pyrimidine core | - | General (bioisostere of purine) |
| 4-Fluorophenyl | C2 | Anticonvulsant |
| Imidazo[1,2-a]pyrimidine scaffold | - | Anti-influenza A (HA binding) |
| 2-Aryl and 3-tert-Alkyl amine | C2, C3 | Antileishmanial |
Regioisomeric Effects on Biological Profiles
The arrangement of substituents on the imidazo[1,2-a]pyrimidine ring system, known as regioisomerism, can have a profound impact on the biological activity of the resulting compounds. The synthesis of these heterocycles can sometimes lead to the formation of different regioisomers, such as imidazo[1,5-a]pyrimidines, and their distinct biological profiles underscore the importance of regioselective synthesis. nih.gov
In the synthesis of imidazo[1,2-a]pyrimidines from 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides, the formation of alternative regioisomeric products like imidazo[1,5-a]pyrimidines has been observed. nih.gov Molecular docking studies on these different isomers can help predict their potential biological activities. For example, in the context of antifungal activity, only the imidazo[1,2-a]pyrimidine isomers, and not other regioisomers, were predicted to be potent inhibitors of CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
Furthermore, the position of substituents on the pyrimidine (B1678525) ring of the imidazo[1,2-a]pyrimidine scaffold can influence activity. For instance, in the development of antifungal agents, it was noted that a substituent at the C5 position of the tetrahydroimidazo[1,2-a]pyrimidine core favors inhibitory activity, whereas a substituent at the C6 position disrupts it. nih.gov This highlights the critical role of substituent placement in determining the biological outcome.
The table below illustrates the effect of regioisomerism on the biological profile of imidazo[1,2-a]pyrimidine analogs.
| Regioisomer | Key Structural Feature | Predicted/Observed Biological Profile |
| Imidazo[1,2-a]pyrimidine | Fused imidazole (B134444) and pyrimidine rings | Potent antifungal activity (CYP51 inhibition) |
| Imidazo[1,5-a]pyrimidine | Alternative fusion of imidazole and pyrimidine | Reduced or no antifungal activity |
| 5-substituted Tetrahydroimidazo[1,2-a]pyrimidine | Substituent at C5 | Favored antifungal activity |
| 6-substituted Tetrahydroimidazo[1,2-a]pyrimidine | Substituent at C6 | Disrupted antifungal activity |
Influence of Substituents on Activity and Selectivity
The nature of the substituents attached to the imidazo[1,2-a]pyrimidine core plays a pivotal role in modulating the activity and selectivity of these compounds. By systematically varying the substituents, medicinal chemists can optimize the pharmacological properties of this heterocyclic system.
In the context of antiviral activity against human cytomegalovirus (HCMV), the nature of the C2 substituent on the imidazo[1,2-a]pyridine (a related scaffold) was found to strongly influence the antiviral potency. nih.gov Similarly, for anti-ulcer activity, while various 3-substituted imidazo[1,2-a]pyridines did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov
The development of potent and selective inhibitors of cyclooxygenase-2 (COX-2) has also been pursued using the imidazo[1,2-a]pyridine scaffold. rjpbr.com Molecular modeling studies indicated that a methylsulfonyl pharmacophore at the C2-phenyl ring could be inserted into the secondary pocket of the COX-2 active site, forming crucial hydrogen bonds and contributing to both potency and selectivity. rjpbr.com Derivatives with a 3-(4-chlorophenoxy) group and a 2-[4-(methylsulfonyl)phenyl] substituent exhibited notable analgesic activity. rjpbr.com
For anticonvulsant activity, compounds with a 4-fluorophenyl substituent at the C2 position of the imidazo[1,2-a]pyridine ring displayed potent effects, particularly in the pentylenetetrazole (scPTZ) seizure model. nih.gov This highlights the importance of specific electronic and steric properties of the substituent for achieving the desired biological response.
The following table provides examples of how different substituents influence the activity and selectivity of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine analogs.
| Scaffold | C2-Substituent | C3-Substituent | Biological Target/Activity | Influence of Substituent |
| Imidazo[1,2-a]pyridine | Varied | Thioether side chain | Human Cytomegalovirus (HCMV) | C2-substituent strongly influences antiviral activity. nih.gov |
| Imidazo[1,2-a]pyridine | 2-Methyl | Varied | Anti-ulcer (Cytoprotection) | 3-Substituents confer cytoprotective properties. nih.gov |
| Imidazo[1,2-a]pyridine | 2-[4-(Methylsulfonyl)phenyl] | 3-(4-Chlorophenoxy) | COX-2 Inhibition/Analgesic | Methylsulfonyl group enhances potency and selectivity. rjpbr.com |
| Imidazo[1,2-a]pyridine | 4-Fluorophenyl | Varied pharmacophores | Anticonvulsant | 4-Fluorophenyl group is crucial for potent activity. nih.gov |
Mechanism of Action Studies in Vitro and Preclinical Models
Investigation of Molecular Targets and Binding Mechanisms
While direct enzymatic and receptor binding data for Imidazo[1,2-a]pyrimidine-7-methanamine is not currently published, studies on analogous structures highlight promising areas of investigation.
Research has shown that the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a viable candidate for enzyme inhibition. A novel series of benzo researchgate.netwaocp.orgimidazo[1,2-a]pyrimidine derivatives, which feature a more complex tricyclic core, were designed and evaluated as inhibitors of cyclooxygenase-2 (COX-2). nih.gov In this study, one compound in particular, 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo researchgate.netwaocp.orgimidazo[1,2-a]pyrimidine, demonstrated a potent COX-2 inhibitory effect with an IC₅₀ value of 0.05 μM, which was slightly more potent than the reference drug celecoxib (B62257) (IC₅₀: 0.06 μM). nih.gov
Furthermore, the related but distinct imidazo[1,2-a]pyrazine scaffold has been identified as a source of phosphoinositide-3-kinase (PI3K) inhibitors. nih.gov Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives have also been reported to inhibit the PI3K/mTOR pathway. nih.gov These findings suggest that the core heterocyclic structure is amenable to modifications that can target key enzymes in cellular pathways. No specific studies on ATPase inhibition by this compound were identified.
The potential for imidazo-fused heterocycles to act as receptor antagonists has been established, though not for the specific pyrimidine (B1678525) structure requested. A novel series of dialkylamines built upon an imidazo[1,2-a]imidazole core were discovered to be potent corticotropin-releasing factor receptor type 1 (CRF1R) antagonists. nih.gov This indicates that while the specific activity of this compound on the CRF1 receptor is unknown, related chemical structures are capable of this type of receptor interaction.
Cellular Pathway Modulation Studies in Relevant Models
The capacity of the imidazo[1,2-a]pyrimidine framework to influence cellular life and death cycles has been demonstrated in preclinical models, primarily through the study of its derivatives.
The most relevant mechanistic insight comes from a study on amine-bearing imidazo[1,2-a]pyrimidine derivatives. In this research, a series of compounds with a methanamine group at the 2-position of the imidazo[1,2-a]pyrimidine ring were synthesized. nih.govresearchgate.nettubitak.gov.tr One of these derivatives, compound 4d , was shown to induce apoptosis in breast cancer cell lines by moderately increasing the ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2 genes. nih.govresearchgate.nettubitak.gov.tr This finding directly implicates the imidazo[1,2-a]pyrimidine amine structure in the modulation of the intrinsic apoptotic pathway.
Other related heterocyclic systems, such as imidazo[1,2-a]pyridine derivatives, have also been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic BCL2 expression. researchgate.netnih.gov
The ability to halt the cell cycle is a key characteristic of many anti-cancer agents. While no specific data on cell cycle arrest mechanisms for this compound is available, extensive research on the related imidazo[1,2-a]pyridine class of compounds has shown this to be a common mechanism of action. Treatment of various cancer cell lines with certain imidazo[1,2-a]pyridine derivatives has been shown to induce G2/M phase cell cycle arrest. nih.govnih.gov This arrest is often associated with an increase in the levels of cell cycle inhibitors like p53 and p21. waocp.orgnih.gov These studies on a related scaffold suggest that cell cycle modulation is a plausible, yet unconfirmed, mechanism for imidazo[1,2-a]pyrimidine derivatives.
Advanced Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms (protons) in a molecule. For Imidazo[1,2-a]pyrimidine-7-methanamine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons on the fused heterocyclic rings and the methanamine substituent. The aromatic region would typically display signals for the four protons on the imidazo[1,2-a]pyrimidine (B1208166) core. nih.gov The protons on the pyrimidine (B1678525) ring (H5 and H6) and the imidazole (B134444) ring (H2 and H3) would appear as distinct multiplets, likely in the range of δ 7.0–9.0 ppm. The methylene protons (-CH₂) of the methanamine group are expected to appear as a singlet or doublet around δ 4.0-5.0 ppm, while the amine protons (-NH₂) would produce a broad singlet that can exchange with D₂O. nih.gov
¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show seven distinct signals corresponding to each carbon atom in the unique electronic environment. Aromatic and heterocyclic carbons typically resonate in the downfield region (δ 110–160 ppm), while the aliphatic methylene carbon (-CH₂) would appear further upfield. nih.govnih.gov
2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is employed to make unambiguous assignments of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the methylene protons and the C7 carbon of the pyrimidine ring, confirming the position of the methanamine substituent. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, further aiding in structural confirmation. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.9 | dd | J = 6.8, 1.8 |
| H-6 | ~7.1 | dd | J = 6.8, 4.0 |
| H-2 | ~7.8 | s | - |
| H-3 | ~7.9 | s | - |
| -CH₂- | ~4.6 | d | J = 5.5 |
| -NH₂ | ~5.5 (variable) | t (or br s) | J = 5.5 |
Data are predicted based on characteristic values for the imidazo[1,2-a]pyrimidine scaffold and related amine derivatives. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~110 |
| C-5 | ~150 |
| C-6 | ~109 |
| C-7 | ~148 |
| C-8a | ~145 |
| -CH₂- | ~45 |
Data are predicted based on characteristic values for the imidazo[1,2-a]pyrimidine scaffold. nih.govsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₈N₄), the calculated molecular weight is 148.08 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 149.09. nih.govsemanticscholar.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Electron Impact (EI) mass spectrometry, a harder ionization technique, would induce fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint. For pyrimidine-containing heterocycles, fragmentation often involves the decomposition of the ring system and the loss of small, stable molecules or radicals from substituents. sapub.org The fragmentation of the imidazo[1,2-a]pyrimidine core can be complex, but characteristic losses can help in identifying the scaffold. sapub.org
Table 3: Expected Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.
| Ion | Technique | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | ESI-MS | 149.09 | Protonated molecular ion |
| [M]⁺ | EI-MS | 148.08 | Molecular ion |
Values are based on the molecular formula C₇H₈N₄.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected peaks include:
N-H stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the region of 3300–3500 cm⁻¹. nih.gov
Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings will appear in the 1500–1650 cm⁻¹ region. nih.govnih.gov
N-H bending: The scissoring vibration of the primary amine group typically appears in the 1590–1650 cm⁻¹ region, often overlapping with the ring stretching bands.
Table 4: Predicted FT-IR Characteristic Absorption Bands This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3150 |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |
| Imidazopyrimidine Ring | C=C and C=N Stretch | 1500 - 1650 |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
Data are predicted based on standard functional group absorption ranges and data from related imidazo[1,2-a]pyrimidine structures. nih.govresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, the molecular formula is C₇H₈N₄. The theoretical elemental composition is calculated from this formula. The experimental results from the elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the proposed formula and ensure the sample's purity. researchgate.netekb.eg
Table 5: Theoretical Elemental Composition of C₇H₈N₄ This table is interactive. Click on the headers to sort.
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical % |
|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 56.74 |
| Hydrogen | H | 1.008 | 8 | 5.44 |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.
Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. nih.govmdpi.com A pure compound should ideally appear as a single spot on the TLC plate under various eluent systems. The retention factor (Rƒ) is a characteristic value for a compound under a specific set of conditions. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a compound. A sample of this compound would be injected into an HPLC system, and the output chromatogram would be analyzed. A pure sample should yield a single, sharp peak. The area under the peak is proportional to the concentration, allowing for precise purity determination, often greater than 95% or 99% for research-grade materials. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool that provides both purity data and mass confirmation in a single analysis. nih.govsemanticscholar.org
Computational Chemistry and Molecular Modeling for Imidazo 1,2 a Pyrimidine 7 Methanamine Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Comprehensive Density Functional Theory (DFT) calculations, a standard method for investigating the electronic structure of molecules, have been applied to various Imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govnih.gov These studies typically involve analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) mapping, and Quantum Theory of Atoms in Molecules (QTAIM). However, specific DFT data for Imidazo[1,2-a]pyrimidine-7-methanamine is absent from the available literature.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comwikipedia.org For various Schiff base derivatives of Imidazo[1,2-a]pyrimidine, FMO analysis has been conducted to determine their electron-donating and accepting capabilities. nih.gov Regrettably, no such analysis has been published for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is essential for understanding intermolecular interactions. nih.govnih.govresearchgate.net Studies on related Imidazo[1,2-a]pyrimidine compounds have utilized MEP to elucidate their interaction with biological targets. nih.govnih.gov Specific MEP maps and associated data for this compound are not documented.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses provide insights into the nature of chemical bonds and non-covalent interactions within a molecular system. nih.govwikipedia.orgamercrystalassn.orguni-rostock.deresearchgate.net While these methods have been employed to study the bonding characteristics of some Imidazo[1,2-a]pyrimidine derivatives, no such data is available for this compound. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.orgmdpi.comnih.govresearchgate.net Numerous docking studies have been performed on various Imidazo[1,2-a]pyrimidine derivatives to explore their potential as inhibitors for a range of biological targets. beilstein-journals.orgnih.govnih.govejbps.com
Prediction of Binding Modes and Affinities
The prediction of binding modes and the calculation of binding affinities are central to molecular docking studies, providing a measure of the strength of the interaction between a ligand and a target protein. nih.gov While binding affinities for several Imidazo[1,2-a]pyrimidine derivatives against various targets have been reported, this information is not available for this compound. beilstein-journals.orgnih.gov
Identification of Key Interacting Residues and Pharmacophore Modeling
Identifying the key amino acid residues involved in the interaction with a ligand and subsequent pharmacophore modeling are essential steps in rational drug design. These analyses have been carried out for some biologically active Imidazo[1,2-a]pyrimidine derivatives to understand their mechanism of action. However, a detailed analysis of the interacting residues and a pharmacophore model for this compound have not been reported in the scientific literature.
In Silico ADMET Studies of Imidazo[1,2-a]pyrimidine Derivatives
While specific research on this compound is not extensively available in the reviewed literature, numerous studies have been conducted on various derivatives of the Imidazo[1,2-a]pyrimidine scaffold. These studies provide a foundational understanding of the drug-like characteristics of this class of compounds. The Imidazo[1,2-a]pyrimidine nucleus is a significant heterocyclic scaffold that has been explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents. nih.govmdpi.com
Assessment of Drug-Likeness and Lipinski's Rule of Five Compliance
A crucial aspect of in silico ADMET profiling is the assessment of a compound's "drug-likeness." This is often evaluated using Lipinski's Rule of Five, a set of guidelines that predict the oral bioavailability of a potential drug molecule. nih.gov The rule states that a compound is more likely to be orally absorbed if it adheres to the following criteria:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) value of less than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Studies on various series of Imidazo[1,2-a]pyrimidine derivatives have consistently shown that these compounds generally exhibit favorable drug-like properties and comply with Lipinski's Rule of Five. For instance, a series of novel Imidazo[1,2-a]pyrimidine derivatives synthesized as potential antimicrobial agents were evaluated for their physicochemical properties. The results indicated that the majority of these compounds adhered to Lipinski's rule, with molecular weights in the appropriate range, and acceptable numbers of hydrogen bond donors and acceptors. mdpi.com
In another study focusing on Imidazo[1,2-a]pyrimidine derivatives with potential cytotoxic activity, in silico ADMET and drug-likeness studies were conducted. The findings revealed that all the synthesized compounds were predicted to be suitable drug candidates based on these computational models. nih.gov
The general findings from research on various Imidazo[1,2-a]pyrimidine analogs are summarized in the interactive table below. It is important to note that these are generalized findings for the scaffold and its derivatives, as specific data for this compound was not available in the reviewed literature.
| Parameter | General Finding for Imidazo[1,2-a]pyrimidine Derivatives | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | Generally < 500 g/mol | < 500 | Compliant |
| Log P | Generally < 5 | < 5 | Compliant |
| Hydrogen Bond Donors | Varies with substitution, but often within the acceptable range | ≤ 5 | Generally Compliant |
| Hydrogen Bond Acceptors | Varies with substitution, but often within the acceptable range | ≤ 10 | Generally Compliant |
These computational evaluations underscore the potential of the Imidazo[1,2-a]pyrimidine scaffold as a promising framework for the design of new therapeutic agents with good oral bioavailability. nih.govmdpi.com Further focused computational and experimental studies on this compound are warranted to specifically determine its ADMET profile and drug-likeness characteristics.
Future Research Directions and Unexplored Avenues for Imidazo 1,2 a Pyrimidine 7 Methanamine
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of the core imidazo[1,2-a]pyrimidine (B1208166) ring system is well-documented, with traditional methods like the Chichibabin-type condensation of 2-aminopyrimidines with α-halocarbonyl compounds being a cornerstone. beilstein-journals.orgnih.gov Modern approaches, including multicomponent reactions and microwave-assisted synthesis, have further diversified the routes to this scaffold. nih.govmdpi.comrsc.org However, the specific and efficient introduction of a methanamine group at the C7 position remains a synthetic challenge and a critical area for future investigation.
Future research should prioritize the development of robust and versatile synthetic strategies tailored for Imidazo[1,2-a]pyrimidine-7-methanamine. Potential avenues for exploration include:
Late-Stage Functionalization: Developing novel C-H activation or cross-coupling methodologies to directly introduce a protected aminomethyl or a precursor functional group (like a cyano or formyl group) onto the C7 position of a pre-formed imidazo[1,2-a]pyrimidine ring.
Novel Building Blocks: The synthesis of novel 2-aminopyrimidine (B69317) precursors that already contain a methanamine or a masked equivalent at the 5-position (which becomes the 7-position after cyclization).
Flow Chemistry and Automation: Utilizing flow chemistry to optimize reaction conditions for multi-step sequences leading to the target compound, potentially improving yield, purity, and scalability.
Comprehensive SAR Expansion with Diverse Methanamine Substitutions
Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyrimidine derivatives have historically focused on substitutions at the C2, C3, and C5 positions. nih.govnih.gov The influence of the 7-methanamine moiety on biological activity is largely unknown. A systematic exploration of this chemical space is essential to identify lead compounds for various therapeutic targets.
A comprehensive SAR expansion should be a primary objective. This would involve the creation of a focused compound library by synthesizing analogs with diverse substitutions on the methanamine nitrogen. The goal is to probe how modifications in steric bulk, electronics, and hydrogen-bonding capacity at this position impact biological activity.
Table 1: Proposed Substitutions for Future SAR Studies of this compound
| R Group Substitution on Methanamine (-CH₂-NH-R) | Rationale for Exploration | Potential Therapeutic Area to Investigate |
|---|---|---|
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Probe steric tolerance and basicity. | Kinase Inhibition, Antimicrobial |
| Cyclic Amines (e.g., Piperidinyl, Morpholinyl) | Introduce conformational rigidity and improve solubility. | CNS Disorders, Anti-inflammatory |
| Aryl / Heteroaryl (e.g., -Phenyl, -Pyridyl) | Explore π-π stacking interactions and introduce vectors for further substitution. | Anticancer, Antiviral |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Derivatives of the imidazo[1,2-a]pyrimidine scaffold are known to interact with a wide range of biological targets, including protein kinases, GABAA receptors, and microbial enzymes. nih.govdergipark.org.trnih.gov The introduction of a 7-methanamine group could fundamentally alter the pharmacodynamics of the scaffold, potentially leading to novel mechanisms of action or improved selectivity for existing targets.
Once active compounds from the 7-methanamine series are identified, intensive investigation into their molecular mechanisms will be crucial. Future studies should employ a range of biochemical and cell-based assays:
Target Deconvolution: Using techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein targets of active compounds.
Enzymatic and Binding Assays: Quantifying the affinity and inhibitory potential of the compounds against their identified targets.
Cellular Pathway Analysis: Investigating how the compounds modulate signaling pathways within cells to understand their downstream effects. For example, Wnt/β-catenin signaling is a known target for some imidazo[1,2-a]pyrimidines. nih.gov
Structural Biology: Co-crystallizing lead compounds with their protein targets to visualize the binding mode and understand the specific role the 7-methanamine group plays in the molecular recognition process.
Advanced Computational Studies for Predictive Modeling
Computational chemistry has proven to be a valuable tool in the study of imidazo[1,2-a]pyrimidine derivatives, aiding in the prediction of molecular properties and binding affinities. mdpi.comnih.gov Applying these advanced computational methods to the this compound series can accelerate the drug discovery process.
Future research should leverage computational modeling to guide synthetic efforts and rationalize biological data. Key areas for computational exploration include:
Quantum Mechanics (DFT): Calculating electronic properties to understand the reactivity and intrinsic characteristics of the 7-methanamine scaffold. nih.gov
Molecular Docking: Simulating the binding of virtual libraries of 7-methanamine derivatives into the active sites of known therapeutic targets to prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR): Developing predictive models based on the biological data from the SAR library to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess binding stability and identify key long-lasting interactions.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like profiles early in the discovery pipeline. nih.gov
Design and Synthesis of Photoactivatable or Pro-drug Derivatives for Research Tools
To move from lead compound to a viable research tool or therapeutic candidate, further molecular refinement is often necessary. The design of photoactivatable or pro-drug derivatives of this compound represents a sophisticated and promising future direction.
Prodrug Development: The methanamine group is an ideal handle for prodrug strategies. It can be temporarily masked with functionalities that improve aqueous solubility, enhance cell permeability, or achieve targeted release in specific tissues or cellular compartments. This approach has been successfully applied to other heterocyclic scaffolds to improve their pharmacokinetic profiles. mdpi.comunisi.it
Photoactivatable Derivatives: The synthesis of derivatives containing a photolabile caging group on the amine or another key position would create powerful research tools. These photoactivatable probes would allow for precise spatiotemporal control over the compound's activity in biological systems, enabling a more detailed interrogation of its mechanism of action.
By systematically pursuing these unexplored avenues, the scientific community can fully map the chemical and biological space of this compound, potentially yielding novel chemical probes and the next generation of therapeutic agents.
Q & A
Q. What experimental frameworks validate conflicting hypotheses about this compound’s mechanism of action?
- Methodological Answer : Apply abductive reasoning:
- Design orthogonal assays (e.g., thermal shift vs. ITC for target engagement).
- Use CRISPR-edited cell lines to isolate specific biological pathways.
- Compare results with structurally analogous compounds to infer structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
